molecular formula C15H18N2 B1663011 Pirlindole CAS No. 60762-57-4

Pirlindole

Cat. No. B1663011
CAS RN: 60762-57-4
M. Wt: 226.32 g/mol
InChI Key: IWVRVEIKCBFZNF-UHFFFAOYSA-N
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Description

Pirlindole is a reversible inhibitor of monoamine oxidase A (RIMA) and a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) which was developed and is used in Russia as an antidepressant . It is structurally and pharmacologically related to metralindole .


Synthesis Analysis

The Fischer indole synthesis between p-Tolylhydrazine Hydrochloride and 1,2-Cyclohexanedione gives 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one. Imine formation with ethanolamine gives CID:2838578. Halogenation with phosphorus oxychloride gives (6). Intramolecular alkylation with the indole nitrogen resulted in Dehydropirlindole. Reduction of the imine with sodium borohydride completes the synthesis of pirlindole .


Molecular Structure Analysis

The molecular formula of Pirlindole is C15H18N2 and its molar mass is 226.323 g·mol−1 . The ChemSpider ID of Pirlindole is 2107306 .


Chemical Reactions Analysis

Pirlindole is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A. Its secondary mechanism of action is the inhibition effect of noradrenaline and 5-hydroxytryptamine reuptake .


Physical And Chemical Properties Analysis

The average mass of Pirlindole is 322.422 Da and its monoisotopic mass is 322.135101 Da . The physical and chemical properties of Pirlindole are available in its Certificate of Analysis .

Scientific Research Applications

Depression Management

Pirlindole, a tetracyclic compound, has been identified as an effective agent in managing depression. Clinical studies and systematic reviews, including randomized controlled trials (RCTs), have demonstrated its comparable efficacy to other antidepressants like monoamine oxidase inhibitors (MAOIs), tricyclic antidepressants, selective serotonin reuptake inhibitors (SSRIs), and tetracyclic antidepressants in treating major depression. These studies highlight pirlindole's comparable outcomes and significant effectiveness in reducing anxiety symptoms in depressed patients (Macedo et al., 2011).

Fibromyalgia Syndrome Treatment

Pirlindole has also been explored for its efficacy in treating fibromyalgia syndrome, a condition characterized by chronic pain and other symptoms. Its antidepressant properties and safety profile have been confirmed in placebo- and active comparator-controlled studies. Pirlindole's specific and reversible inhibition of monoamine oxidase (MAO) subtype A, along with its tolerability, positions it as a viable option for managing fibromyalgia syndrome, in addition to its primary use in treating depression (Branco et al., 2011).

Neuroprotective Effects

Research has demonstrated that pirlindole and its derivative, dehydropirlindole, exhibit neuroprotective properties. These substances have been shown to protect cultured brain cells against nitric oxide-induced toxicity, which is relevant to neurological health and potential therapies for central nervous system damage. This indicates a broader scope of pirlindole's application beyond its antidepressant effects (Boland et al., 2003).

Cardiovascular Health

Studies have explored pirlindole's impact on patients with cardiovascular diseases and depression. Findings suggest that while pirlindole may not significantly influence long-term compliance with cardiovascular treatments, it does play a role in improving the quality of life and managing depression in patients with cardiovascular conditions. This highlights pirlindole's potential in integrative care approaches for patients with overlapping cardiovascular and psychological conditions (Strokova et al., 2012).

Stress-Related Neuroplasticity

Research on pirlindole has also delved into its effects on adult neurogenesis and neuronal morphology in stress-related conditions. It has been shown to reverse the behavioral effects of chronic stress, promote hippocampal adult neurogenesis, and rescue stress-induced dendritic atrophy of granule neurons. These findings contribute to our understanding of pirlindole's potential in treating conditions related to stress anddepression, and its role in neuroplasticity (Morais et al., 2014).

Pharmacological Research

Pirlindole's pharmacological properties have been extensively studied, including its inhibition of monoamine oxidase and interaction with the flavin adenine dinucleotide (FAD) in the active site of MAO A. Research into the kinetic, spectral, and thermodynamic changes induced by pirlindole and its analogs helps in understanding their interaction with the FAD and the mechanisms underlying MAO A inhibition (Hynson et al., 2003).

Analytical Methods Development

In analytical chemistry, a fully automated liquid chromatographic method has been developed for the determination of pirlindole enantiomers in human plasma. This advancement in analytical techniques contributes to the precision in dosing and monitoring of pirlindole in clinical settings, ensuring efficacy and safety (Chiap et al., 2002).

Safety And Hazards

Pirlindole has a favourable tolerability profile, with no deleterious effect on cardiovascular dynamics . The effect of Pirlindole on sensorimotor performance relevant to driving a motor vehicle is similar to that of placebo . Because of its specific and reversible inhibition of MAO-A and relatively short elimination half-life, no tyramine or ‘cheese’ effect is likely after short- or long-term administration .

Future Directions

Pirlindole is being studied for the treatment of fibromyalgia pain syndrome . One study determined that the effect of Pirlindole on sensorimotor performance while driving a motor vehicle shows many similarities to that of placebo . The available evidence supports Pirlindole as a safe and effective treatment option for the management of depression and fibromyalgia syndrome .

Relevant Papers

The antidepressant efficacy and safety of Pirlindole have been demonstrated in numerous studies and are supported by many years of clinical experience in the treatment of depression . Pirlindole’s efficacy and safety have also been shown in the treatment of fibromyalgia syndrome . The available evidence supports Pirlindole as a safe and effective treatment option for the management of depression and fibromyalgia syndrome .

properties

IUPAC Name

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVRVEIKCBFZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16154-78-2 (hydrochloride)
Record name Pirlindole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048230
Record name Pirlindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This drug is a selective and reversible inhibitor of monoamine oxidase A (also known as MAO-A). Its main mechanism of action is selective and reversible inhibition of monoamine oxidase A. Its secondary mechanism of action is the inhibition effect of noradrenaline and 5-hydroxytryptamine reuptake.
Record name Pirlindole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pirlindole

CAS RN

60762-57-4
Record name Pirlindole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirlindole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirlindole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09244
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirlindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
783
Citations
A Macedo, E Leiria, A Filipe - Clinical drug investigation, 2011 - Springer
… efficacy outcomes for pirlindole comparable to those of its comparators, and that pirlindole was … Therefore, further clinical trials should be conducted to evaluate the benefits of pirlindole. …
Number of citations: 14 link.springer.com
J Bruhwyler, JF Liégeois, J Geczy - Pharmacological research, 1997 - Elsevier
Pirlindole is a tetracyclic compound that has been … Pirlindole has an absolute bioavailability of between 20 and 30… Thus, pirlindole shows pharmacological, pharmacokinetic …
Number of citations: 42 www.sciencedirect.com
A Ceccato, P Hubert, P De Tullio, JF Liégeois… - … of pharmaceutical and …, 1998 - Elsevier
… purity determination of pirlindole and the simultaneous … pirlindole but is not a chiral compound because of the loss of the hydrogen atom on the asymmetric carbon of pirlindole …
Number of citations: 10 www.sciencedirect.com
P De Tullio, A Felikidis, B Pirotte… - Helvetica chimica …, 1998 - Wiley Online Library
… of the two isomers of pirlindole at a preparative scale. … selective crystallization of pirlindole salts with optically active … secondary amine function of pirlindole with different chiral derivative …
Number of citations: 13 onlinelibrary.wiley.com
A Boland, J Gérardy, D Mossay, V Seutin - European journal of …, 2003 - Elsevier
… Similarly, pirlindole, dehydropirlindole or trolox, at a … compounds), only pirlindole and dehydropirlindole significantly … Our results show that pirlindole and dehydropirlindole protect …
Number of citations: 14 www.sciencedirect.com
JE De Wilde, S Geerts, J Van Dorpe… - Acta Psychiatrica …, 1996 - Wiley Online Library
The efficacy and safety of pirlindole (300 mg/day), a new reversible inhibitor of monoamine oxidase A, have been evaluated in a multicentre placebo‐controlled double‐blind …
Number of citations: 22 onlinelibrary.wiley.com
A Boland, J Gerardy, D Mossay… - British journal of …, 2002 - Wiley Online Library
It has been shown that the MAO (monoamine oxidase)‐B inhibitor deprenyl (DPR, selegiline) protects some cell types against oxidative stress. By decreasing H 2 O 2 production, MAO‐…
Number of citations: 13 bpspubs.onlinelibrary.wiley.com
F Ginsberg, E Joos, J Géczy, J Brahwyler… - Journal of …, 1998 - Taylor & Francis
… Objectives: The objective of this study was to evaluate the efficacy and safety of pirlindole [… [45 pirlindole and 44 placebo] and the efficacy analysis on 61 patients [33 pirlindole and 28 …
Number of citations: 32 www.tandfonline.com
J Bruhwyler, JF Liégeois, J Gérardy… - Behavioural …, 1998 - journals.lww.com
The interaction with monoamine oxidase A (MAO-A) and B has been shown to be sensitive to the absolute configuration of molecules. Therefore, the aim of this study was to compare …
Number of citations: 11 journals.lww.com
NI Andreeva, VV Asnina, SS Liberman - Pharmaceutical Chemistry …, 2000 - Springer
Pyrazidole is the registered trade name of (2, 3, 3a, 4, 5, 6-hexahydro-8-methyl-1H-pyrazino [3, 2, 1-j, k] carbazole hydrochloride, which was synthesized and pharmacologically …
Number of citations: 1 link.springer.com

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